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molecular formula C9H10F3NO B8720381 4-methoxy-2-methyl-5-(trifluoromethyl)aniline

4-methoxy-2-methyl-5-(trifluoromethyl)aniline

Cat. No. B8720381
M. Wt: 205.18 g/mol
InChI Key: FRUAEMKBWUYWTP-UHFFFAOYSA-N
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Patent
US07906517B2

Procedure details

1-Methoxy-5-methyl-4-nitro-2-trifluoromethyl-benzene (10 g) is dissolved in methanol (100 ml), and thereto is added 10% palladium-carbon (1 g) and the mixture is stirred under hydrogen atmosphere at room temperature for 1 day. The catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure to give 4-methoxy-2-methyl-5-trifluoromethyl-phenylamine (9.07 g). MS (m/z): 206 [M+H]+
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
1 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([CH3:9])[C:6]([N+:10]([O-])=O)=[CH:5][C:4]=1[C:13]([F:16])([F:15])[F:14]>CO.[C].[Pd]>[CH3:1][O:2][C:3]1[C:4]([C:13]([F:14])([F:16])[F:15])=[CH:5][C:6]([NH2:10])=[C:7]([CH3:9])[CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC1=C(C=C(C(=C1)C)[N+](=O)[O-])C(F)(F)F
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
palladium-carbon
Quantity
1 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred under hydrogen atmosphere at room temperature for 1 day
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst is removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
product
Smiles
COC1=CC(=C(C=C1C(F)(F)F)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.07 g
YIELD: CALCULATEDPERCENTYIELD 104%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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